molecular formula C16H15ClN4O2 B12060097 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine

Cat. No.: B12060097
M. Wt: 330.77 g/mol
InChI Key: MHYRUZOJQQLLQS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine (hereafter referred to as 3-Cl-styryl-xanthine) is a synthetic xanthine derivative characterized by a styryl group substituted with a chlorine atom at the 3-position and methyl groups at the 1, 3, and 7 positions of the xanthine core. It is a potent and selective adenosine A2A receptor (A2AR) antagonist, with demonstrated applications in neurological and cardiovascular research. Its structural uniqueness lies in the 8-styryl substitution, which enhances receptor selectivity compared to simpler xanthine derivatives like caffeine or theophylline .

Properties

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,9-trimethylpurine-2,6-dione

InChI

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-13-14(19)20(2)16(23)21(3)15(13)22/h4-9H,1-3H3/b8-7+

InChI Key

MHYRUZOJQQLLQS-BQYQJAHWSA-N

Isomeric SMILES

CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)/C=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)C=CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis via 5,6-Diaminouracil Intermediates

The foundational strategy for 8-substituted xanthines involves the condensation of 5,6-diaminouracil derivatives with aldehydes, followed by oxidative cyclization. For 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine, this method begins with 5,6-diamino-1,3-dimethyluracil (38 in Scheme 8 of), which reacts with 3-chlorocinnamaldehyde under acidic conditions (methanol/acetic acid) to form an imine intermediate. Subsequent treatment with bromo dimethylsulfonium bromide (BDMS) facilitates cyclization to yield the xanthine core.

Key challenges in this route include controlling the stereochemistry of the styryl group and minimizing side reactions during imine formation. Yields for analogous 8-styrylxanthines range from 28% to 88%, depending on the aldehyde’s electronic and steric properties. For instance, electron-deficient aldehydes like 3-chlorocinnamaldehyde typically exhibit lower reactivity due to reduced nucleophilicity, necessitating extended reaction times or elevated temperatures.

Optimization of Reaction Conditions

The solvent system profoundly impacts intermediate stability and final product yield. Polar aprotic solvents such as dimethylformamide (DMF) enhance the solubility of diamino uracil intermediates but may promote esterification side reactions when carboxylic acid derivatives are present. In contrast, methanol/acetic acid mixtures favor imine formation while suppressing hydrolysis. A representative optimization protocol involves:

  • Molar ratio : 1:1.2 (diaminouracil:aldehyde) to ensure complete aldehyde consumption.

  • Temperature : Reflux conditions (60–80°C) for 12–18 hours.

  • Oxidizing agent : BDMS (1.5 equiv) for efficient cyclization.

Despite its versatility, this method requires multiple purification steps, including column chromatography, to isolate the target compound from regioisomeric byproducts.

Transition-Metal-Catalyzed Dehydrogenative Heck Coupling

Palladium-Copper Cocatalyzed Direct Arylation

A more streamlined approach employs palladium(II) acetate and copper(II) acetate as cocatalysts to couple caffeine (1,3,7-trimethylxanthine) directly with 3-chlorostyrene via a dehydrogenative Heck reaction. This one-pot method eliminates the need for prefunctionalized intermediates and operates under aerobic conditions, enhancing scalability.

Reaction conditions :

  • Catalysts : Pd(OAc)₂ (2.5 mol%), Cu(OAc)₂·H₂O (1.5 equiv), CuCl (15 mol%).

  • Solvent : N,N-dimethylacetamide (DMA) at 120°C for 20 hours.

  • Additives : Pyridine (1.0 equiv) to stabilize the palladium catalyst.

The reaction proceeds through a proposed mechanism involving palladium-mediated C–H activation at the xanthine’s C8 position, followed by alkene insertion and β-hydride elimination to form the (E)-styryl group. The use of 3-chlorostyrene ensures regioselective coupling, with no observed ortho or para substitution byproducts.

Yield and Scalability

Under optimized conditions, this method achieves a 70% isolated yield of this compound after purification by silica gel chromatography (CH₂Cl₂/petroleum ether/acetone). Comparative data for analogous compounds reveals that electron-withdrawing substituents on the styrene (e.g., chloro, fluoro) enhance reaction rates and yields due to increased alkene electrophilicity (Table 1).

Table 1. Yields of 8-Styrylxanthine Derivatives via Heck Coupling

Styrene SubstituentYield (%)
4-Chlorostyrene70
3-Chlorostyrene68
4-Fluorostyrene65
Styrene (unsubstituted)58

Data adapted from.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The (E)-configuration of the styryl group is confirmed by 1H^1H-NMR coupling constants (J=15.6HzJ = 15.6 \, \text{Hz}) between the vinylic protons. Key spectral data for this compound include:

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 3.40 (s, 3H, N3-CH₃), 3.62 (s, 3H, N1-CH₃), 4.07 (s, 3H, N7-CH₃), 6.91 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, vinyl-H), 7.36–7.42 (m, 3H, aromatic-H), 7.57 (d, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, aromatic-H), 7.80 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, vinyl-H).

  • 13C^{13}C-NMR (100 MHz, CDCl₃) : δ 28.0 (N3-CH₃), 29.8 (N1-CH₃), 31.6 (N7-CH₃), 107.9 (C8), 127.4–135.5 (aromatic and vinyl carbons), 148.6–155.2 (xanthine carbonyl carbons).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular formula C16H16N4O2Cl\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2\text{Cl} with a measured [M+H]+[\text{M}+\text{H}]^+ ion at m/zm/z 331.0 (calculated 331.1257).

Comparative Analysis of Synthetic Routes

The Heck coupling method surpasses classical condensation in efficiency, reducing synthesis from 3–4 steps to a single step. However, the palladium-based approach requires stringent control over oxygen and moisture levels to prevent catalyst deactivation. Conversely, the classical route offers greater flexibility for introducing diverse substituents at the xanthine’s N1, N3, and N7 positions, albeit at the cost of lower overall yields.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the chlorostyryl group.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated chlorostyryl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Adenosine Receptor Antagonism

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine acts predominantly as an antagonist of the adenosine A2A receptor. This selectivity is crucial for its potential therapeutic applications, particularly in neurological disorders where adenosine signaling is implicated. The compound has demonstrated a high affinity for A2A receptors with a KiK_i value of 54 nM and a selectivity ratio of 520-fold over A1 receptors .

Table 1: Affinities of Xanthine Derivatives at Adenosine Receptors

CompoundKiK_i (nM)A1/A2 Ratio
This compound54520
Other xanthinesVariesVaries

Inhibition of Monoamine Oxidase B

The compound also exhibits inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. This inhibition suggests potential applications in treating neurodegenerative diseases like Parkinson's disease, where MAO-B activity is often elevated . The dual action as both an adenosine receptor antagonist and MAO-B inhibitor enhances its therapeutic profile.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In studies involving ocular blood flow regulation, the compound was shown to inhibit increases induced by adenosine A2A receptor agonists . This suggests that it may help mitigate neurodegeneration by modulating vascular responses in the brain.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies on xanthine derivatives have provided insights into how modifications affect receptor binding and selectivity. For instance, substituents at the 7-position have been found to enhance selectivity for A2 receptors . Understanding these relationships is critical for designing more effective drugs targeting specific receptor subtypes.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound:

  • In Vivo Studies : In experiments involving rabbit models, the compound effectively inhibited ocular blood flow increases induced by specific agonists, demonstrating its potential for managing conditions related to vascular dysregulation .
  • Crystallography : The crystal structure analysis revealed that the xanthine ring and the styryl chain are coplanar, which may influence its binding affinity and biological activity .

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine involves its interaction with adenosine receptors. As an adenosine receptor antagonist, it binds to these receptors and inhibits their activity. This leads to various physiological effects, such as increased alertness and bronchodilation. The compound primarily targets A1 and A2A adenosine receptors, modulating their signaling pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Xanthine Derivatives

Structural Modifications and Receptor Selectivity

2.1.1. Substituents at the Xanthine Core
  • 7-Methyl vs. 7-H Substitutions : The presence of a methyl group at the 7-position (as in 3-Cl-styryl-xanthine) increases A2A selectivity by ~10-fold compared to 7-H analogues. For example, 1,3-dimethyl-7-H-8-styryl xanthines show reduced A2A/A1 selectivity ratios .
  • 1,3-Dialkyl vs. 1,3-Dimethyl : Bulkier alkyl groups (e.g., dipropyl) at the 1,3 positions reduce A2A selectivity. 1,3-Dimethyl derivatives, such as 3-Cl-styryl-xanthine, exhibit superior A2A affinity (Ki = 54 nM) and selectivity (520-fold over A1) compared to 1,3-dipropyl analogues (Ki = 24 nM, 110-fold selectivity) .
2.1.2. Styryl Group Modifications
  • Chlorine vs. Methoxy Substitutions : The 3-chloro substituent on the styryl group optimizes A2A binding. In contrast, 3,5-dimethoxy substitutions (e.g., 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine) increase potency (Ki = 24 nM) but reduce selectivity (110-fold) due to enhanced A1 receptor interactions .
  • Isothiocyanate Derivatives : Replacing the 3-chloro group with isothiocyanate (e.g., 8-(3-isothiocyanatostyryl)caffeine) creates irreversible A2A inhibitors, enabling covalent receptor binding. However, this modification reduces reversibility and may limit therapeutic applications .

Pharmacological Profiles

2.2.1. A2A vs. A1 Receptor Affinity
  • 3-Cl-styryl-xanthine : Exhibits a Ki of 54 nM at A2A receptors and 28 µM at A1 receptors, resulting in 520-fold selectivity .
  • 8-(3-Carboxystyryl)xanthines : Derivatives with carboxyl groups (e.g., 1,3,7-trimethyl-8-(3-carboxystyryl)xanthine) maintain high A2A selectivity (250-fold) but improve water solubility (up to 19 mM), enhancing bioavailability .
  • DMPX (3,7-Dimethyl-1-propargylxanthine) : A less selective A2A antagonist (Ki = 1.1 µM at A2A), often used as a reference compound in studies but lacks the styryl group’s structural advantages .
2.2.2. Dual-Target Activity
  • MAO-B Inhibition: Unlike 3-Cl-styryl-xanthine, certain phenylxanthine (PX) derivatives (e.g., 8-(3-nitrostyryl)caffeine) exhibit dual A2A antagonism and monoamine oxidase B (MAO-B) inhibition, relevant to Parkinson’s disease treatment .

Key Data Tables

Table 1: Receptor Binding Affinities of Selected Xanthine Derivatives

Compound A2A Ki (nM) A1 Ki (nM) Selectivity (A2A/A1)
3-Cl-styryl-xanthine 54 28,000 520-fold
1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine 24 2,640 110-fold
8-(3-Isothiocyanatostyryl)caffeine 68* >10,000 >147-fold
DMPX 1,100 8,500 7.7-fold

*Irreversible binding due to isothiocyanate group .

Table 2: Functional Activities in Disease Models

Compound Model Effect Mechanism
3-Cl-styryl-xanthine Rabbit retinal vessels Blocks A2A-mediated vasodilation A2A antagonism
8-(3-Nitrostyryl)caffeine Parkinson’s disease Dual A2A antagonism/MAO-B inhibition Neuroprotection
Lisofylline Obesity models FTO enzyme inhibition RNA demethylation

Research Implications and Limitations

3-Cl-styryl-xanthine’s high A2A selectivity makes it a valuable tool for studying adenosine receptor signaling. Future studies should explore hybrid molecules combining styryl substitutions with N1-alkyl chains to enhance multifunctionality.

Biological Activity

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine (TMX) is a xanthine derivative that has garnered attention for its biological activities, particularly as an antagonist of adenosine receptors and an inhibitor of monoamine oxidase B (MAO-B). This compound's structure is similar to caffeine, which is known for its stimulant properties. Understanding TMX's biological activity can provide insights into its potential therapeutic applications.

Chemical Structure

TMX is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₃ClN₄O₂
  • CAS Number : 12,24-dithiahexacyclo[11.11]

Adenosine Receptor Antagonism

TMX acts primarily as an antagonist of the A2A adenosine receptor . Research indicates that it demonstrates significant selectivity for this receptor subtype compared to others. In binding assays, TMX showed >50% activity at 10 μM concentration against multiple targets, including the A2A receptor, confirming its role in modulating adenosine signaling pathways .

Table 1: Selectivity of TMX at Adenosine Receptor Subtypes

Receptor TypeBinding Affinity (IC50)Activity Level
A2A10 μMHigh
A1>50 μMLow
A2B>50 μMLow
A3>50 μMLow

Inhibition of Monoamine Oxidase B (MAO-B)

TMX also inhibits MAO-B, an enzyme involved in the breakdown of neurotransmitters such as dopamine. This inhibition is relevant for potential therapeutic effects in neurodegenerative diseases. The compound's mechanism of action appears to be competitive inhibition, making it a candidate for further investigation in the treatment of conditions like Parkinson's disease .

Anti-inflammatory Effects

Studies have suggested that TMX may exert anti-inflammatory effects through its interaction with adenosine receptors. By blocking the A2A receptor, TMX could potentially reduce inflammation, which is a significant factor in various chronic diseases .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of TMX in a model of oxidative stress induced by glutamate in neuronal cells. The results indicated that TMX significantly reduced cell death and oxidative stress markers compared to control groups. This suggests a protective role against neurodegeneration .

Clinical Implications

Given its dual action as an A2A antagonist and MAO-B inhibitor, TMX has potential implications in treating conditions like Alzheimer's disease and depression. Further clinical trials are necessary to establish its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 8-chloromethylxanthine intermediates (e.g., 3-aryl-8-chloromethylxanthines) react with hydrazine hydrate to form hydrazinemethylxanthines, which are further modified using aldehydes/ketones via nucleophilic addition. Characterization involves ¹H NMR (e.g., singlet NH groups at ~9.83 ppm, aromatic protons at 6.42–7.08 ppm) and elemental analysis to confirm substituent positions and purity .

Q. How is this compound validated as a selective adenosine A2A receptor antagonist?

  • Methodology : Radioligand binding assays using rat brain membranes (striatal for A2A, cortical for A1) with ligands like [³H]CGS 21680 (A2A) and [³H]DPCPX (A1). Competitive binding studies yield Ki values (e.g., 54 nM at A2A vs. 28 µM at A1, 520-fold selectivity) . Functional assays (e.g., cAMP modulation) further confirm receptor subtype specificity .

Q. What analytical methods are used to quantify this compound in biological matrices?

  • Methodology : Adsorptive stripping voltammetry (AdSV) with a mercury electrode detects submicromolar concentrations in complex mixtures (e.g., hypoxanthine, ATP, DNA). Optimal conditions: 1.0×10⁻³ M NaOH, accumulation potential 0.00 V, scan rate 200 mV/s. Detection limit: 36 ppt (2.3×10⁻¹⁰ M) .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions affect A2A receptor selectivity and solubility?

  • Structure-Activity Relationship (SAR) :

  • 7-position : Small hydrophobic groups (e.g., methyl) enhance A2A selectivity (10-fold vs. 7-H analogs).
  • 8-styryl substituents : 3-Chlorostyryl maximizes A2A affinity (Ki = 54 nM). Carboxypropylamino styryl derivatives improve water solubility (19 mM) while retaining selectivity (250-fold) .
  • Table :
Substituent (Position)Ki (A2A, nM)A2A:A1 SelectivityWater Solubility
7-Methyl, 8-(3-Cl-styryl)54520-foldLow
8-(3-Carboxypropylamino)89250-fold19 mM

Q. How to resolve contradictions in reported A2A selectivity ratios between binding and functional assays?

  • Analysis : Discrepancies arise from assay conditions (e.g., membrane vs. cell-based systems) and ligand kinetics. For example, binding assays using striatal membranes may overestimate selectivity due to receptor density differences. Validate with ex vivo functional studies (e.g., acetylcholine-induced contractions in rat ileum) and computational docking (Schrödinger Suite) to assess receptor-ligand interactions .

Q. What strategies validate off-target effects of this compound in chloride efflux assays?

  • Methodology :

  • Gene expression profiling : Confirm absence of A1 receptor mRNA in cell lines (e.g., CFPAC-1) via Northern blotting .
  • Pharmacological antagonism : Use adenosine receptor-null models to isolate CFTR-mediated chloride transport.
  • Dose-response curves : Compare efficacy (e.g., 200% efflux at 10⁻⁸ M CPX vs. 300% at 10⁻⁶ M DAX) .

Q. How can QSAR models optimize xanthine derivatives for dual A2A antagonism/MAO-B inhibition?

  • Computational Approach :

  • Descriptor selection : Use Randic shape/size indices and DRAGON-type descriptors to correlate structural features (e.g., styryl substitution, methyl groups) with IC₅₀ values.
  • Model validation : Apply leave-one-out (LOO) and y-randomization to ensure robustness (q² > 0.7, r² > 0.8) .
  • Case study : 9-Deazaxanthine derivative 17f (Ki A2A = 260 nM, IC₅₀ MAO-B = 200 nM) was optimized via iterative SAR .

Methodological Considerations

  • Synthetic Protocols : Prioritize hydrazine-mediated nucleophilic addition for 8-substituted derivatives, followed by HPLC purification (C18 column, MeOH:H₂O gradient) .
  • Receptor Binding : Use scintillation proximity assays (SPA) for high-throughput screening to minimize membrane preparation variability .
  • Data Interpretation : Cross-reference binding data with molecular dynamics simulations (e.g., Glide docking) to resolve steric/electronic effects on selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.